2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a pyrrole ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development. Research has focused on its mechanism of action and its efficacy in inhibiting the growth of cancer cells and pathogenic microorganisms .
Industry
In the industrial sector, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications .
Mechanism of Action
The mechanism of action of (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to cell death. In anticancer applications, it inhibits key signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrrole-containing molecules. Examples include:
- (5Z)-1-(4-Bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- (5Z)-1-(2,3-Dichlorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
What sets (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring, a pyrrole ring, and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-6-4-8(7(2)13(6)3)5-9-10(14)12-11(15)16-9/h4-5H,1-3H3,(H,12,14,15)/b9-5- |
InChI Key |
QQBRLUFHGDSFAQ-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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